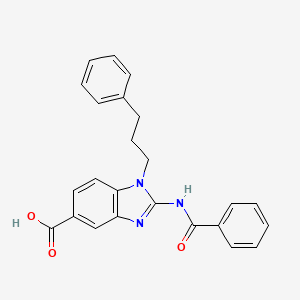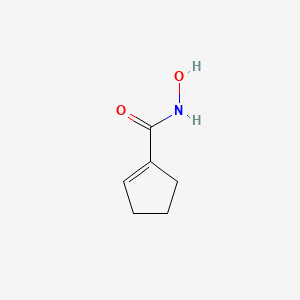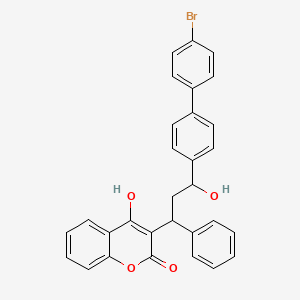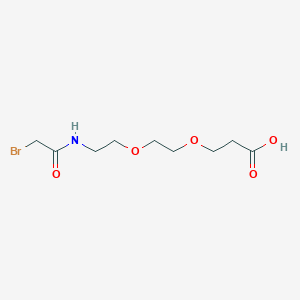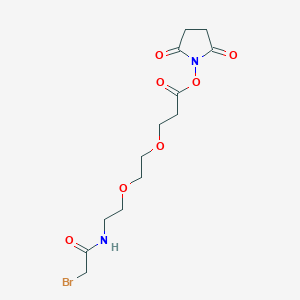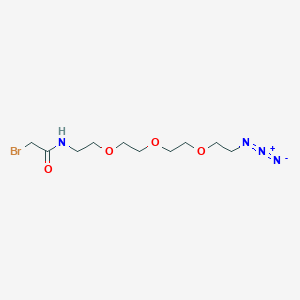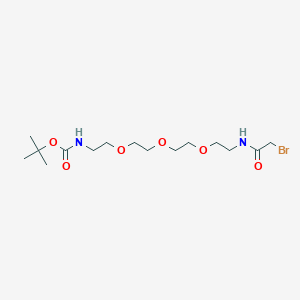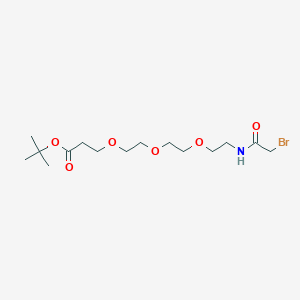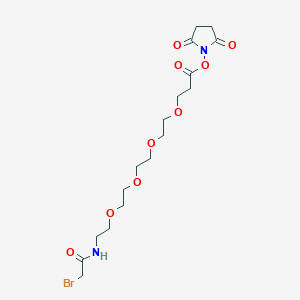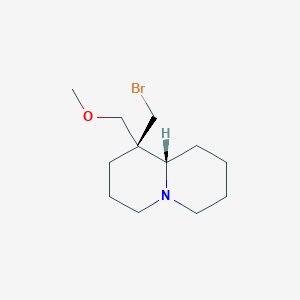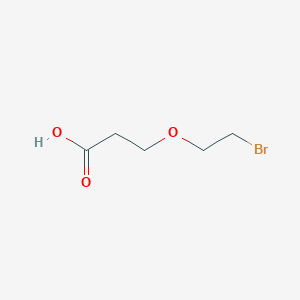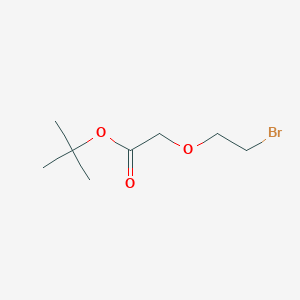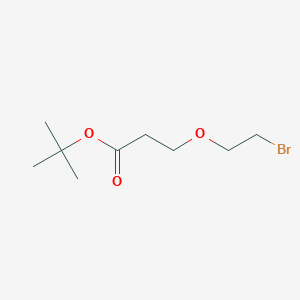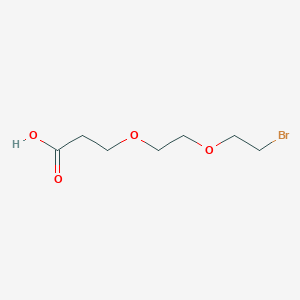
C25-140
描述
C25-140 is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a combination of pyrazole, triazole, and pyridazine rings, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
科学研究应用
C25-140 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
Target of Action
C25-140 is a first-in-class, orally active, and fairly selective inhibitor . The primary targets of this compound are TRAF6 and Ubc13 . TRAF6 is a member of the TNF receptor-associated factor (TRAF) protein family, which comprises seven E3 ligase members . TRAF6 plays a crucial role in many immune signaling pathways .
Mode of Action
This compound directly binds to TRAF6 and blocks the interaction of TRAF6 with Ubc13 . This results in a reduction of TRAF6 activity and a decrease in NF-κB activation . By inhibiting the TRAF6-Ubc13 interaction, this compound combats autoimmunity .
Biochemical Pathways
The TRAF6-Ubc13 interaction is critical for the activation of innate and adaptive immune responses, mainly through the NF-κB axis . TRAF6 interacts with the heterodimeric E2 enzyme complex Ubc13–Uev1a to attach Lys 63-linked ubiquitin chains to its substrate proteins . These Lys 63-linked ubiquitin chains are necessary for the activation of immune responses . By inhibiting this interaction, this compound affects the NF-κB signaling pathway .
Result of Action
This compound effectively reduces TRAF6-mediated ubiquitin chain formation . It also efficiently inhibits IL-1β– and TNFα–mediated receptor signaling in the context of cytokine activation . In vivo studies have shown that this compound can ameliorate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Action Environment
It is known that this compound is effective in cytokine signaling of primary human and murine cells This suggests that the compound’s action may be influenced by the cellular environment and the presence of specific cytokines
生化分析
Biochemical Properties
C25-140 plays a significant role in biochemical reactions by inhibiting the TRAF6-Ubc13 interaction . This interaction is crucial for the formation of Lys63-linked polyubiquitin chains, which are involved in various cellular processes, including the activation of NF-κB signaling . By selectively inhibiting this interaction, this compound can effectively reduce TRAF6-mediated ubiquitin chain formation, thereby modulating the activity of proteins involved in these processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the activation of NF-κB, a key transcription factor involved in immune and inflammatory responses . This reduction in NF-κB activation can impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to TRAF6, thereby blocking the interaction between TRAF6 and Ubc13 . This prevents the formation of Lys63-linked polyubiquitin chains, which are crucial for the activation of NF-κB signaling . By inhibiting this process, this compound can modulate the activity of NF-κB and other proteins involved in this pathway, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway in cells . It interacts with TRAF6 and Ubc13, key enzymes in this pathway, to modulate the formation of Lys63-linked polyubiquitin chains . This can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and behavior .
Transport and Distribution
Given its role in inhibiting the TRAF6-Ubc13 interaction, it is likely that it interacts with these proteins in the cytoplasm, where this interaction typically occurs .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, given its role in inhibiting the TRAF6-Ubc13 interaction
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C25-140 typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Triazole Ring:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group present in the compound, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK inhibitors.
Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
1H-1,2,3-Triazolo[4,5-b]pyridine: Used in the synthesis of complex organic molecules.
Uniqueness
The uniqueness of C25-140 lies in its specific combination of pyrazole, triazole, and pyridazine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVRXVHZGBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of C25-140 and how does it affect downstream signaling?
A1: this compound acts by specifically inhibiting the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). [] This interaction is crucial for TRAF6 to exert its E3 ligase activity and generate Lys63-linked ubiquitin chains. These chains are essential for activating the canonical NF-κB pathway, a key regulator of inflammation and immune responses. By disrupting the TRAF6-Ubc13 interaction, this compound effectively inhibits NF-κB activation and downstream pro-inflammatory signaling. []
Q2: What evidence supports the efficacy of this compound in preclinical models of autoimmune diseases?
A2: In preclinical studies, this compound demonstrated therapeutic potential in mouse models of psoriasis and rheumatoid arthritis. [] Treatment with this compound effectively ameliorated inflammation and improved disease outcomes in these models, suggesting its potential as a novel therapeutic strategy for autoimmune and inflammatory diseases. [] Additionally, research indicates that this compound protects against sepsis-induced myocardial injury by modulating the TRAF6/NF-κB pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


